N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Description
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a phenyl group, an oxane ring, and a thiadiazole ring
Properties
IUPAC Name |
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-4-14(16-18-7-8-19-16)13(3-1)11-20-17-21-15(22-24-17)12-5-9-23-10-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOPKRFJMODJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)NCC3=CC=CC=C3C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through the cyclization of thiosemicarbazide with an appropriate diacid or its derivatives.
Oxane Ring Introduction: The oxane ring can be introduced through the reaction of a suitable diol with an epoxide under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds through nucleophilic substitution or condensation reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The imidazole and thiadiazole rings are particularly important for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential to treat various diseases, including infections, cancer, and inflammatory conditions. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiadiazole ring can interact with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-1,2,4-thiadiazol-5-amine: Lacks the oxane ring, which may affect its solubility and reactivity.
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,3,4-thiadiazol-5-amine: Contains a different thiadiazole ring, which may influence its biological activity.
Uniqueness
The presence of both the oxane and thiadiazole rings in N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine makes it unique compared to its analogs. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
